2-Aminoacetaldehyde

Descripción general

Descripción

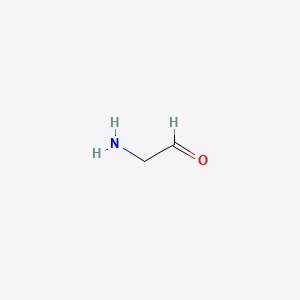

2-Aminoacetaldehyde is an organic compound with the chemical formula C₂H₅NO. It is an amino aldehyde, where an amino group is attached to the acetaldehyde molecule. This compound is known for its instability under usual laboratory conditions, as it tends to undergo self-condensation. its diethylacetal form is more stable and often used as a surrogate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Aminoacetaldehyde can be synthesized through various methods. One common method involves the reaction of monochloroacetaldehyde dimethyl acetal with an ammonia solution. The reaction is carried out by adding the reactants into a container, stirring, and heating the mixture to 100-150°C. The reaction solution is then distilled, and the pH is adjusted using a sodium hydroxide solution. The final product is obtained through rectification .

Industrial Production Methods

In industrial settings, this compound is often produced by the oxygenation of taurine, catalyzed by taurine dioxygenase. This process produces the sulfite H₂NCH₂CH(OH)SO₃⁻ .

Análisis De Reacciones Químicas

Types of Reactions

2-Aminoacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: It can be oxidized by the OH radical, leading to the formation of radical intermediates such as NH₂CH₂C•O, NH₂•CHCHO, and •NHCH₂CHO.

Reduction: The compound can be reduced to form amino alcohols.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: OH radicals are commonly used in oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.

Substitution: Various halogenated compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Imine compounds such as NH=CH₂ and NH=CHCHO.

Reduction: Amino alcohols.

Substitution: Various substituted amino aldehydes.

Aplicaciones Científicas De Investigación

Biochemical Studies

2-Aminoacetaldehyde plays a crucial role in biochemical research, particularly in studying metabolic pathways. It is involved in the synthesis of neurotransmitters and can influence enzyme activity related to amino acid metabolism.

- Case Study : Research indicates that this compound interacts with enzymes such as ethanolamine ammonia-lyase (EAL), leading to their inactivation through different mechanisms. This highlights its potential as a biochemical tool for understanding enzyme regulation and metabolic control .

Pharmaceutical Development

The compound has been explored for its potential in drug development, particularly in synthesizing novel pharmacologically active compounds.

- Synthesis of Isoquinoline Derivatives : this compound is used as a precursor in the synthesis of isoquinoline derivatives, which exhibit anti-HIV activity. A study demonstrated that these derivatives showed low nanomolar activity against HIV, suggesting that this compound could be pivotal in developing antiviral agents .

Environmental Chemistry

In environmental studies, this compound has been identified as an oxidation product of monoethanolamine (MEA), a solvent used for CO₂ capture.

- Atmospheric Fate : Research on the photochemical oxidation mechanisms of aminoacetaldehyde indicates that it has a tropospheric lifetime of approximately 6 hours. This information is crucial for understanding the environmental impact of carbon capture technologies and the degradation processes of solvents used in industrial applications .

Table 1: Comparison of Synthesis Methods for this compound

This compound exhibits notable biological activity, influencing cellular signaling and potentially acting as a signaling molecule itself.

- Neurobiology : Its involvement in neurotransmitter synthesis suggests implications for neurobiological research, particularly concerning disorders related to neurotransmitter imbalance.

Mecanismo De Acción

The mechanism of action of 2-Aminoacetaldehyde involves its interaction with various molecular targets and pathways. For instance, during oxidation, it forms radical intermediates that further react to produce imine compounds. These imine compounds can undergo hydrolysis to form ammonia and formaldehyde or glyoxal .

Comparación Con Compuestos Similares

2-Aminoacetaldehyde can be compared with other amino aldehydes and aminoketones:

Similar Compounds: Ammonioacetaldehyde, aminoacetone, and other amino aldehydes.

Uniqueness: this compound is unique due to its instability and tendency to undergo self-condensation.

Actividad Biológica

2-Aminoacetaldehyde, also known as aminoacetaldehyde or acetaldehyde amine, is a small organic molecule that has garnered attention for its significant biological activities. This compound plays a crucial role in various metabolic pathways and has implications in neurobiology, cancer research, and enzymatic functions. This article delves into the biological activity of this compound, highlighting its biochemical interactions, potential therapeutic applications, and relevant case studies.

This compound is an amino aldehyde that can be synthesized through various methods, including reductive amination of aldehydes or via the hydrolysis of amino acids. Its chemical structure allows it to participate in diverse biochemical processes, making it a valuable intermediate in synthetic organic chemistry.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₅NO |

| Molecular Weight | 59.07 g/mol |

| Boiling Point | 96 °C |

| Solubility | Soluble in water |

Neurobiology

This compound is implicated in the synthesis of neurotransmitters, particularly in the central nervous system. It acts as a precursor for the formation of important neuroactive compounds such as gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission. Research indicates that alterations in its levels can affect neuronal signaling pathways, potentially leading to neurological disorders.

Enzymatic Interactions

Recent studies have identified this compound as a substrate for specific enzymes, notably aldehyde dehydrogenases. For instance, the enzyme PA4189 from Pseudomonas aeruginosa has shown high specificity for aminoacetaldehyde, efficiently oxidizing it to produce glycine. This suggests a potential physiological role for this compound in microbial metabolism and highlights its importance in bacterial amino acid biosynthesis .

Table 2: Enzymatic Activities Involving this compound

| Enzyme | Organism | Substrate | Product |

|---|---|---|---|

| PA4189 | Pseudomonas aeruginosa | This compound | Glycine |

Case Studies and Research Findings

- Neurotransmitter Synthesis : A study demonstrated that increasing concentrations of this compound led to enhanced GABA production in neuronal cultures. This finding supports the hypothesis that this compound plays a significant role in modulating neurotransmitter levels.

- Anticancer Activity : Research into dimeric bisaminoquinolines, which utilize this compound as a building block, revealed promising anticancer properties. These compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting autophagy, suggesting potential therapeutic applications in oncology .

- Oxidative Stability : An investigation into the oxidative stability of aminoacetaldehyde indicated that it undergoes rapid degradation under certain conditions, which could impact its biological availability and efficacy as a therapeutic agent . Understanding these stability parameters is crucial for developing effective formulations.

Propiedades

IUPAC Name |

2-aminoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c3-1-2-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIIBVSRGJSHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215728 | |

| Record name | 2-Aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-88-7 | |

| Record name | Acetaldehyde, amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G7022MOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Aminoacetaldehyde has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol.

A: While specific spectroscopic data isn't extensively detailed in the provided research, [] [] 13C-NMR spectroscopy has been used to characterize aminoacetaldehyde derivatives, particularly its hydrate form and various acetals. []

A: TauD, an enzyme found in Escherichia coli and expressed under sulfur starvation conditions, utilizes taurine as a sulfur source. TauD catalyzes the conversion of taurine to sulfite and aminoacetaldehyde, with α-ketoglutarate acting as a co-substrate. [] []

A: Aminoacetaldehyde dimethyl acetal serves as a crucial building block in the synthesis of various imidazole derivatives. For instance, reacting dimethyl N-(4-arylthiazol-2-yl)dithiocarbonimidodithioates with aminoacetaldehyde dimethyl acetal in refluxing acetic acid leads to the formation of 1-(4-arylthiazol-2-yl)-2-methylthioimidazoles. []

A: Aminoacetaldehyde plays a crucial role in the Pomeranz-Fritsch isoquinoline synthesis. For instance, reacting piperonal with aminoacetaldehyde dimethyl acetal, followed by treatment with benzylmagnesium chloride, leads to the formation of 1-(3,4-methylenedioxyphenyl)-2-phenylethylaminoacetaldehyde dimethyl acetal, which can be further cyclized to yield isoquinoline derivatives. [] Similar strategies have been employed in the synthesis of other isoquinoline derivatives, including thiaolivacine and its analogs. []

A: Aminoacetaldehyde dimethyl acetal, generated from the ammonolysis of chloroacetaldehyde dimethyl acetal, serves as a key intermediate in a one-pot synthesis of praziquantel. It undergoes a condensation reaction with an intermediate derived from beta-phenylethylamine and chloroacetyl chloride, ultimately leading to the formation of praziquantel through a series of cyclization and condensation reactions. []

A: N-acyl-aminoacetaldehydes are potent inhibitors of the cysteine protease papain. These aldehydes, predominantly present in their hydrated form in aqueous solutions, bind to papain's active site, forming a hemithioacetal adduct with the active site thiol group. []

A: Computational studies using ab initio molecular orbital calculations have provided valuable insights into the suicide inactivation of ethanolamine ammonia-lyase by substrate analogs like glycolaldehyde and 2-hydroxyethylhydrazine. These analogs, upon interaction with the enzyme, lead to the formation of highly stabilized radical species. This stabilization significantly increases the endothermicity of the hydrogen-reabstraction step, effectively halting the normal catalytic cycle of the enzyme. []

A: Research highlights the use of aminoacetaldehyde derivatives in synthesizing bioactive molecules. For example, N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3- yl)aminoacetaldehyde dimethyl acetals have been investigated for their potential anti-HIV and anticancer activities. [] Additionally, aminoacetaldehyde serves as a key building block in the synthesis of praziquantel, a medication used to treat parasitic worm infections. []

A: Future research on aminoacetaldehyde could focus on: - Further elucidating the physiological role of the PA4189-encoded enzyme in different bacterial species and exploring its potential as a drug target. [] - Developing novel synthetic methodologies using aminoacetaldehyde as a starting material for generating diverse heterocyclic compounds with potential biological activities. - Investigating the potential of aminoacetaldehyde derivatives as inhibitors or modulators of other enzymes, particularly those involved in amino acid metabolism and aldehyde detoxification pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.